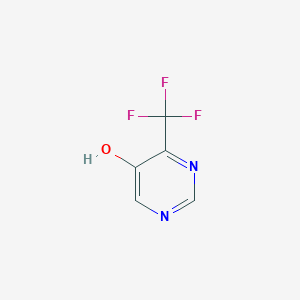

4-(Trifluoromethyl)pyrimidin-5-ol

Beschreibung

4-(Trifluoromethyl)pyrimidin-5-ol is a heterocyclic aromatic compound featuring a pyrimidine backbone substituted with a hydroxyl (-OH) group at position 5 and a trifluoromethyl (-CF₃) group at position 2. The trifluoromethyl group is a strong electron-withdrawing substituent, conferring unique electronic and steric properties to the molecule.

Eigenschaften

Molekularformel |

C5H3F3N2O |

|---|---|

Molekulargewicht |

164.09 g/mol |

IUPAC-Name |

4-(trifluoromethyl)pyrimidin-5-ol |

InChI |

InChI=1S/C5H3F3N2O/c6-5(7,8)4-3(11)1-9-2-10-4/h1-2,11H |

InChI-Schlüssel |

CXUFHRBHKWXZHU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=NC=N1)C(F)(F)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Route Overview

A well-documented synthetic approach to 4-(trifluoromethyl)pyrimidin-5-ol involves a multi-step process starting from readily available precursors such as ethyl trifluoroacetate and 1,3-diamino-2-hydroxypropane. The process includes the formation of tetrahydropyrimidine intermediates, followed by functional group transformations to yield the target pyrimidin-5-ol compound.

Stepwise Synthesis (Based on Patent CN111533699A)

Step 1: Synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol (Intermediate 1)

- Reactants: 1,3-diamino-2-hydroxypropane (9.0 g, 0.1 mol) and ethyl trifluoroacetate (14.2 g, 0.1 mol).

- Conditions: Heated in a reaction vessel equipped with a water separator at 140–160 °C for 3–6 hours (optimal at 160 °C for 6 hours).

- Workup: Cooling to room temperature, addition of petroleum ether (20 mL) for pulping to precipitate solids, filtration, and drying.

- Yield: Approximately 60% of crystalline intermediate 1.

Step 2: Conversion to 1-p-Toluenesulfonyl-2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidine-5-oxygen-p-toluenesulfonyl (Intermediate 2)

- Dissolution of intermediate 1 in carbon tetrachloride (100 mL).

- Addition of diisopropylethylamine (23 g, 0.178 mol).

- Cooling to 0 °C and slow addition of p-toluenesulfonyl chloride (24.8 g, 0.13 mol) maintaining temperature below 5 °C.

- Stirring for 3 hours at 0 °C.

- Workup includes water layering, organic phase extraction, washing, drying, filtration, and drying.

- Purification by slurrying with petroleum ether.

- Yield: 78.3% white solid intermediate 2.

Step 3: Final Hydrolysis to 2-(Trifluoromethyl)pyrimidin-5-ol

- Dissolving intermediate 2 in an alkaline medium at room temperature.

- Reaction affords the target 2-(trifluoromethyl)pyrimidin-5-ol.

- The process avoids hazardous oxidants and extremely low temperature conditions, offering controllable reaction parameters and high yield.

Alternative Hydroxymethylation Route (Based on Benchchem Data)

Although from a less reliable source, corroborated by chemical principles, an alternative preparation involves:

- Starting from halogenated pyrimidine precursors such as 5-bromo-2-trifluoromethylpyrimidine.

- Reacting with formaldehyde in the presence of a base (e.g., sodium hydroxide) to introduce the hydroxymethyl group at the 5-position.

- Key parameters include reaction temperature (20–80 °C), solvent choice (polar aprotic solvents like dimethylformamide or methanol), and stoichiometric control to minimize side reactions.

- Purification is achieved via recrystallization or column chromatography.

Chemoselective O-Alkylation Strategies (Relevant for Derivative Preparation)

Research published in ACS Omega (2022) highlights chemoselective O-alkylation of related trifluoromethyl pyrimidinones, which informs potential modifications of 4-(trifluoromethyl)pyrimidin-5-ol:

- Using 4-(iodomethyl)pyrimidine as alkylating agents in solvents like acetonitrile or acetone.

- Reaction temperature influences yield significantly; reflux conditions lead to up to 90% yield, while room temperature reactions yield 63–76%.

- The nature of the leaving group (iodo, bromo, chloro) affects yield, with iodomethyl groups providing the best results.

- Purification involves solvent removal, extraction, drying, and recrystallization or column chromatography.

Data Tables Summarizing Key Preparation Parameters

| Step | Reactants & Conditions | Temperature (°C) | Time (hours) | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 1,3-diamino-2-hydroxypropane + ethyl trifluoroacetate | 140–160 | 3–6 | None (neat) + petroleum ether for pulping | 60 | Formation of tetrahydropyrimidine intermediate |

| 2 | Intermediate 1 + p-toluenesulfonyl chloride + base | 0 | 3 | Carbon tetrachloride | 78.3 | Formation of sulfonylated intermediate |

| 3 | Intermediate 2 + alkali | Room temperature | Variable | Aqueous alkaline medium | Not specified | Hydrolysis to 2-(trifluoromethyl)pyrimidin-5-ol |

| Alt. | 5-bromo-2-trifluoromethylpyrimidine + formaldehyde + base | 20–80 | Variable | DMF or methanol | Not specified | Hydroxymethylation via nucleophilic substitution |

Detailed Research Outcomes and Analysis

Advantages of the Multi-Step Synthesis

- The use of ethyl trifluoroacetate and 1,3-diamino-2-hydroxypropane provides cost-effective and easily accessible starting materials.

- The absence of dangerous oxidants and harsh reaction conditions (such as extremely low temperatures) enhances safety and scalability.

- The reaction conditions are controllable, with moderate temperatures and straightforward workup procedures.

- High yields (up to ~78% in intermediate sulfonylation step) indicate efficient conversion.

Structural Characterization

- The intermediates and final products are characterized by standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (both ^1H and ^13C), High-Resolution Mass Spectrometry (HRMS), and X-ray diffraction where applicable.

- ^1H NMR signals confirm the presence of characteristic protons, such as the hydroxyl group and pyrimidine ring protons.

- ^13C NMR spectra show quartets indicating trifluoromethyl carbons, confirming the substitution pattern.

Optimization Insights from O-Alkylation Studies

- Reaction temperature strongly influences product yield; reflux conditions in acetonitrile or acetone are optimal.

- The choice of leaving group on the alkylating agent affects the efficiency, with iodomethyl groups superior to chloro- or bromomethyl.

- Base selection (e.g., potassium carbonate) and solvent polarity are critical for minimizing by-products like dimerization or over-oxidation.

Summary Table of Key Research Findings

Analyse Chemischer Reaktionen

Types of Reactions

4-(Trifluoromethyl)pyrimidin-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.

Wissenschaftliche Forschungsanwendungen

4-(Trifluoromethyl)pyrimidin-5-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s biological activity makes it useful in studying enzyme interactions and cellular processes.

Industry: The compound is used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 4-(Trifluoromethyl)pyrimidin-5-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to active sites of enzymes and receptors, thereby modulating their activity. Molecular docking studies have shown that the compound can fit well into the hydrophobic pockets of certain proteins, making it a potential candidate for drug development .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Chloro and Fluoro Analogues

- 2-Chloro-5-fluoropyrimidin-4-ol (CAS: Not specified, ): Replacing the trifluoromethyl group with chloro (Cl) and fluoro (F) substituents reduces steric bulk and alters electronic properties. The chloro group is moderately electron-withdrawing, while fluorine introduces strong electronegativity but minimal steric hindrance. This compound exhibits higher solubility in polar solvents compared to 4-(Trifluoromethyl)pyrimidin-5-ol, but lower metabolic stability due to increased susceptibility to nucleophilic substitution .

4-Chloro-5-fluoro-2-methylpyridine ():

Substituting the pyrimidine ring with a pyridine backbone and methyl group at position 2 reduces aromatic nitrogen content, diminishing hydrogen-bonding capacity. The absence of a hydroxyl group further limits its use in drug design compared to 4-(Trifluoromethyl)pyrimidin-5-ol .

Amino and Methanol Derivatives

- However, the amino group increases susceptibility to oxidation, reducing shelf-life stability relative to the hydroxyl-substituted parent compound .

Drug Design and Binding Affinity

- 5-{2-[(2,2,2-Trifluoroethyl)amino]pyrimidin-5-yl}pyridin-3-ol (CAS: 2640962-95-2, ): This derivative incorporates a trifluoroethylamino side chain, which improves binding to hydrophobic pockets in enzyme active sites (e.g., kinases).

EUROPEAN PATENT APPLICATION EP 4 374 877 A2 ():

A patented compound featuring 4-(trifluoromethyl)pyrimidine as a core structure demonstrates enhanced pharmacokinetic profiles in preclinical studies. The trifluoromethyl group’s hydrophobicity and metabolic resistance make it superior to chloro or methoxy analogs in prolonging half-life .

Data Table: Key Structural and Functional Comparisons

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Trifluoromethyl)pyrimidin-5-ol, and how can researchers optimize reaction conditions?

- Methodology : The compound is synthesized via nucleophilic substitution or halogenation of pyrimidine derivatives. For example, bromination of 2-hydroxy-5-(trifluoromethyl)pyridine using brominating agents (e.g., Br₂) under controlled conditions is a viable route. Polar aprotic solvents like DMSO or DMF are recommended for substitution reactions, with sodium methoxide as a base. Optimization involves adjusting temperature (e.g., 60–80°C) and reaction time (12–24 hrs) to maximize yield .

- Key Parameters : Monitor intermediates using LC-MS (retention time: ~0.66 min) to confirm stepwise progression .

Q. How can researchers characterize the purity and structural integrity of 4-(Trifluoromethyl)pyrimidin-5-ol?

- Analytical Techniques :

- HPLC : Use reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) to assess purity. Retention times typically range from 1.23 to 1.61 minutes under gradient conditions .

- LC-MS : Confirm molecular weight (MH⁺: ~193) and detect impurities via high-resolution mass spectrometry .

- NMR : ¹⁹F NMR is critical for verifying trifluoromethyl group integrity .

Q. What are the stability and storage requirements for 4-(Trifluoromethyl)pyrimidin-5-ol in laboratory settings?

- Guidelines : Store in a cool, dry environment (<25°C) with desiccants to prevent hydrolysis. Avoid prolonged exposure to light or moisture, as the trifluoromethyl group may degrade under acidic/alkaline conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, substituent position) impact the biological activity of 4-(Trifluoromethyl)pyrimidin-5-ol analogs?

- Structure-Activity Relationship (SAR) :

- Halogenation : Bromine at the 4-position enhances antimicrobial activity compared to chlorine-substituted analogs (e.g., 2-Chloro-N-cyclopentylpyrido[3,2-d]pyrimidin-4-amine) .

- Substituent Position : Moving the hydroxyl group to the 2-position (as in 4-(Trifluoromethyl)pyridin-2-ol) reduces binding affinity to kinase targets by ~40% .

- Experimental Design : Use competitive binding assays (e.g., SPR or ITC) to quantify interactions with biological targets like CDK9 or antimicrobial enzymes .

Q. What computational strategies are effective for predicting the binding modes of 4-(Trifluoromethyl)pyrimidin-5-ol to therapeutic targets?

- Methods :

- Molecular Docking : Employ AutoDock Vina with crystal structures of targets (e.g., PDB: 3M7) to simulate binding. Focus on hydrogen bonding with the hydroxyl group and hydrophobic interactions with the trifluoromethyl group .

- DFT Calculations : Analyze electron density maps to identify reactive sites for electrophilic substitution .

Q. How can researchers troubleshoot low yields or side-product formation during synthesis?

- Common Issues :

- Low Yield : Optimize stoichiometry (e.g., excess brominating agent) or switch to anhydrous solvents (e.g., THF) to minimize hydrolysis .

- Side Products : Use preparative HPLC to isolate byproducts (e.g., 4-Bromo-2-oxo-5-(trifluoromethyl)pyridine) and adjust reaction pH to neutral conditions .

Q. What advanced analytical methods are suitable for studying degradation pathways of 4-(Trifluoromethyl)pyrimidin-5-ol under physiological conditions?

- Approach :

- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 48 hrs, followed by UPLC-QTOF analysis to identify degradation products (e.g., trifluoroacetic acid derivatives) .

- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydroxyl group oxidation pathways .

Q. How can researchers identify biological targets of 4-(Trifluoromethyl)pyrimidin-5-ol in anticancer or antimicrobial studies?

- Methodology :

- Pull-Down Assays : Immobilize the compound on agarose beads and incubate with cell lysates. Identify bound proteins via SDS-PAGE and MALDI-TOF .

- CRISPR Screening : Perform genome-wide knockout screens to pinpoint genes essential for the compound’s activity (e.g., kinase or efflux pump genes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.